molecular formula C25H23F3N2O4 B2534585 9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951998-65-5

9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2534585
CAS No.: 951998-65-5
M. Wt: 472.464
InChI Key: SRMVWKBIAAQAAH-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazinone ring system. Its structure includes a 3-(2-oxopyrrolidin-1-yl)propyl chain at position 9, a phenyl group at position 3, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, making it a candidate for therapeutic applications .

Properties

IUPAC Name

9-[3-(2-oxopyrrolidin-1-yl)propyl]-3-phenyl-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F3N2O4/c26-25(27,28)24-21(16-6-2-1-3-7-16)22(32)17-9-10-19-18(23(17)34-24)14-29(15-33-19)11-5-13-30-12-4-8-20(30)31/h1-3,6-7,9-10H,4-5,8,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRMVWKBIAAQAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCN2CC3=C(C=CC4=C3OC(=C(C4=O)C5=CC=CC=C5)C(F)(F)F)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-(2-oxopyrrolidin-1-yl)propyl)-3-phenyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family and exhibits significant potential in medicinal chemistry. Its unique structure, characterized by a chromeno framework and an oxazine ring, suggests diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H22F3N2O2C_{20}H_{22}F_3N_2O_2, and it possesses a molecular weight of approximately 396.4 g/mol. The trifluoromethyl group enhances its electrophilicity, potentially affecting its interactions with biological targets.

Biological Activity

Research indicates that derivatives of 9,10-dihydrochromeno[8,7-e][1,3]oxazine compounds exhibit a range of biological activities:

  • Anti-inflammatory Properties : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes and lipoxygenase pathways. For instance, L-651896, a related compound, demonstrated significant inhibition of leukotriene synthesis in various cell types with IC50 values as low as 0.1 µM .
  • Antibacterial Activity : Studies have indicated that oxazine derivatives can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antiparasitic Effects : Some compounds in this class have been reported to inhibit hemozoin formation in malaria parasites, suggesting potential use in treating malaria .

Synthesis Methods

The synthesis of This compound can be achieved through several methods:

  • Cyclization Reactions : Involves the reaction between aryl-substituted anthranilic acids and orthoesters under acidic conditions.
  • Cobalt-Catalyzed Cycloadditions : This method allows for the formation of complex molecular architectures that enhance biological activity.
  • Nucleophilic Substitution Reactions : The electrophilic nature of the oxazine nitrogen facilitates various substitution reactions that can modify the compound's properties.

Comparative Analysis

To understand the uniqueness of this compound in relation to others within its class, the following table compares key structural features and biological activities:

Compound NameStructural FeaturesUnique Properties
This compound Trifluoromethyl groupIncreased electrophilicity; potential for enhanced reactivity
3-(4-chlorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one Chlorophenyl and methoxypropyl substituentsEnhanced solubility; increased antibacterial activity
Coumarin-based 1,3-oxazine derivatives Coumarin backboneNotable antiparasitic activity; structural modifications improve efficacy

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development. For example:

  • A study demonstrated that modifications to the oxazine ring could significantly influence binding affinities with DNA and other biological targets . This suggests that further structural optimization could enhance its therapeutic potential.
  • Another investigation focused on the anti-inflammatory effects observed in animal models treated with related compounds. These studies found significant reductions in inflammation markers following treatment .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substitution Patterns

The chromeno-oxazinone scaffold is shared among analogs, but substituent variations significantly influence properties. Key comparisons include:

Compound Name Position 9 Substituent Position 2/3/4 Substituents Key Features
Target Compound 3-(2-oxopyrrolidin-1-yl)propyl 3-Ph, 2-CF₃ Enhanced metabolic stability due to CF₃; pyrrolidinone chain for flexibility
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 3-Methoxybenzyl 4-Propyl, 2-Oxo Methoxy group increases polarity; propyl chain may reduce bioavailability
9-(4-Methylphenethyl)-2-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (6o) 4-Methylphenethyl 2-Ph, 4-Oxo Phenethyl group enhances aromatic interactions; methyl improves lipophilicity

Electronic and Steric Effects

  • Pyrrolidinone Chain: The 3-(2-oxopyrrolidin-1-yl)propyl substituent introduces a flexible, polar moiety that may enhance binding to proteins via hydrogen bonding .
  • Methoxy vs. Methylphenethyl : The methoxy group in increases solubility but may reduce membrane permeability compared to the lipophilic methylphenethyl group in .

Physical Properties

Property Target Compound Compound 6o Compound in
Melting Point Not reported 137–146°C Not reported
Yield Not reported 66% Not reported
Spectral Data (¹H NMR) Expected δ 7.5–8.0 (aromatic), 4.3 (oxazine) δ 8.00 (d, J = 8.8 Hz, 1H) δ 3.07 (t, J = 7.4 Hz, 2H)

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